{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Overview
Description
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is a chemical compound with the molecular formula C8H5F3N2S and a molecular weight of 218.20 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile typically involves the reaction of 4-amino-3-(trifluoromethyl)thiophenol with a suitable nitrile source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and sulfanyl groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}acetonitrile
- {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}propionitrile
Uniqueness
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is unique due to the presence of the formonitrile group, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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